2-tert-Butyl-5-ethenyl-2H-tetrazole

Description

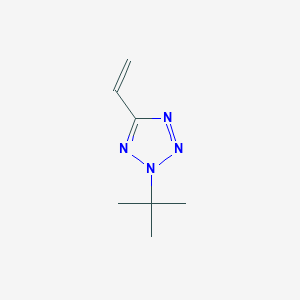

Structure

2D Structure

3D Structure

Properties

CAS No. |

134416-33-4 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-tert-butyl-5-ethenyltetrazole |

InChI |

InChI=1S/C7H12N4/c1-5-6-8-10-11(9-6)7(2,3)4/h5H,1H2,2-4H3 |

InChI Key |

XSZYOKRPRWXDGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Tert Butyl 5 Ethenyl 2h Tetrazole

Precursor Synthesis and Derivatization Routes to Substituted Ethenyltetrazoles

A common and versatile approach to synthesizing 2-tert-butyl-5-ethenyl-2H-tetrazole involves the initial formation of a 5-substituted tetrazole precursor, followed by the introduction of the tert-butyl group onto one of the nitrogen atoms of the tetrazole ring.

Synthesis of 5-Ethenyltetrazole Precursors

The synthesis of the key precursor, 5-ethenyltetrazole (often referred to as 5-vinyltetrazole), typically starts from a suitable nitrile. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most proficient route to 5-substituted 1H-tetrazoles. nih.govacs.org For the synthesis of 5-ethenyltetrazole, acrylonitrile (B1666552) serves as the vinyl-bearing substrate.

The reaction involves treating acrylonitrile with an azide source, such as sodium azide, often in the presence of a catalyst or a Brønsted/Lewis acid to facilitate the cycloaddition. nih.govorganic-chemistry.org Various catalysts, including zinc salts and cobalt complexes, have been shown to promote this transformation under milder conditions and improve yields. nih.govacs.orgorganic-chemistry.org The general scheme for this reaction is as follows:

Scheme 1: Synthesis of 5-Ethenyltetrazole

CH₂=CH-C≡N + NaN₃ → 5-Ethenyl-1H-tetrazole

This method provides the foundational 5-ethenyltetrazole scaffold, which can then be subjected to N-alkylation to introduce the desired tert-butyl group.

N-Alkylation Strategies for Introducing the 2-tert-Butyl Moiety

Alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N-1 and N-2 isomers. The regioselectivity of this reaction is a critical aspect, influenced by various factors.

Achieving regioselective N-alkylation to favor the N-2 isomer is paramount for the synthesis of this compound. Several strategies have been developed to control the site of alkylation on the tetrazole ring.

One effective method involves the use of specific alkylating agents and reaction conditions. For instance, the alkylation of 5-substituted tetrazoles with alcohols, such as tert-butanol, in the presence of a strong acid like concentrated sulfuric acid has been reported to yield exclusively the 2-alkyltetrazole. documentsdelivered.com This method is particularly advantageous for introducing the bulky tert-butyl group. documentsdelivered.comnih.gov

Another approach utilizes radical-induced N-alkylation. A metal-free protocol using Bu₄NI as a catalyst and alkyl peresters as the tertiary alkyl source has been shown to provide N²-substituted products with high regioselectivity. organic-chemistry.orgnih.govresearchgate.net

The choice of base can also influence regioselectivity. While alkylation of alkali salts of tetrazoles can lead to mixtures, specific reaction conditions can be optimized to favor the desired isomer. nih.gov

The outcome of the N-alkylation of 5-ethenyltetrazole is governed by a combination of steric and electronic factors.

Steric Effects: The bulky tert-butyl group plays a significant role in directing the alkylation to the N-2 position. The steric hindrance around the N-1 position, which is adjacent to the C-5 substituent, makes it less accessible to the large tert-butyl electrophile. researchgate.net This steric repulsion favors attack at the less hindered N-2 position. The influence of bulky alkyl groups in directing reactions away from adjacent positions is a well-documented phenomenon in organic synthesis. nih.gov

Electronic Effects: The electronic nature of the tetrazole ring and the substituent at the C-5 position also impact the regioselectivity. The tetrazole ring possesses two distinct types of nitrogen atoms with different nucleophilicities. mdpi.com Computational studies have shown that the electronic properties of the tautomeric forms of the tetrazole precursor can influence the reaction pathway. mdpi.comresearchgate.net While the 1H-tautomer is often more stable, the 2H-tautomer can be more nucleophilic, which can affect the alkylation outcome. mdpi.com However, for bulky alkylating agents, steric factors often dominate over electronic effects. rsc.org

Direct Cycloaddition Approaches for this compound Formation

An alternative to the two-step process of precursor synthesis followed by alkylation is the direct formation of the 2,5-disubstituted tetrazole ring through a cycloaddition reaction.

[3+2] Cycloaddition Pathways involving Ethenyl-Bearing Substrates and Azides

The direct synthesis of 2,5-disubstituted tetrazoles can be achieved through a [3+2] cycloaddition reaction. thieme.de This approach involves the reaction of a nitrile with an organic azide, or other nitrogen-containing species, under conditions that lead directly to the N-substituted tetrazole.

For the synthesis of this compound, this would conceptually involve the reaction of acrylonitrile with tert-butyl azide. However, the direct cycloaddition of organic azides with nitriles to form N-2 substituted tetrazoles is often challenging and can lead to mixtures of isomers.

More sophisticated one-pot methods have been developed for the synthesis of 2,5-disubstituted tetrazoles. These can involve the reaction of aryldiazonium salts with amidines followed by oxidative ring closure, or the copper-catalyzed coupling of N-H free tetrazoles with boronic acids. organic-chemistry.orgacs.orgrsc.org While these methods are powerful for synthesizing a variety of 2,5-disubstituted tetrazoles, their specific application to the synthesis of this compound would depend on the availability and reactivity of the appropriate starting materials. organic-chemistry.orgacs.orgrsc.org

A study on the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole highlights methods for creating a vinyl group on a phenyl ring attached to a heterocycle, which could be conceptually analogous to the synthesis of ethenyl-substituted tetrazoles. lew.ro

Below is a table summarizing the synthetic approaches:

| Method | Description | Key Reactants | Advantages | Challenges |

| Precursor Synthesis & N-Alkylation | Two-step process involving synthesis of 5-ethenyltetrazole followed by N-alkylation. | Acrylonitrile, Sodium Azide, tert-Butylating agent (e.g., tert-butanol, tert-butyl halide) | Well-established, allows for control over each step. | Potential for isomeric mixtures during alkylation, requires multiple synthetic steps. |

| Direct [3+2] Cycloaddition | One-pot synthesis of the 2,5-disubstituted tetrazole ring. | Acrylonitrile, tert-Butyl Azide (or equivalent) | Potentially more atom-economical and efficient. | Often lacks regioselectivity, may require specific and less common starting materials. |

Copper(I) Catalysis

Copper(I) catalysts have emerged as effective promoters for the synthesis of 2,5-disubstituted tetrazoles. While a direct copper(I)-catalyzed synthesis of this compound is not extensively documented in dedicated studies, the general mechanism for similar tetrazole formations involves the coordination of the copper(I) species to the nitrile, which facilitates the nucleophilic attack of the azide. This catalytic approach often leads to high yields and regioselectivity, favoring the formation of the 2,5-disubstituted isomer. The reaction likely proceeds through the in situ formation of a copper-azide species, which then undergoes the cycloaddition with the vinyl-containing nitrile.

General reaction conditions for copper-catalyzed tetrazole synthesis often involve a copper(I) source, such as copper(I) iodide or copper(I) oxide, in a suitable solvent. The specific parameters for the synthesis of this compound would likely require optimization of the catalyst loading, temperature, and reaction time to achieve maximal yield and purity.

Solvent-Free and Green Chemistry Considerations in Cycloaddition

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for tetrazole derivatives. Solvent-free reaction conditions, often coupled with microwave irradiation, have been shown to significantly reduce reaction times and improve yields for the synthesis of 2,5-disubstituted tetrazoles. These methods minimize the use of hazardous organic solvents, thereby reducing the environmental impact of the synthesis. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of the corresponding nitrile and an azide source in the presence of a suitable catalyst under controlled heating, potentially with microwave assistance to accelerate the reaction.

Post-Cyclization Functionalization and Derivatization

Once the this compound core is synthesized, further chemical modifications can be performed on both the ethenyl group and the tetrazole ring to generate a diverse range of derivatives.

Transformations of the Ethenyl Group (e.g., Hydrosilylation, Halogenation)

The ethenyl (vinyl) group of this compound is a versatile handle for a variety of chemical transformations.

Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond of the ethenyl group is a fundamental organic reaction. This would lead to the formation of a dihaloethyl-substituted tetrazole. The reaction conditions for halogenation of alkenes are well-established and generally proceed readily. The resulting dihalide can then undergo further reactions, such as dehydrohalogenation to form an ethynyl-substituted tetrazole or substitution reactions to introduce other functional groups.

Modifications of the Tetrazole Ring System

The tetrazole ring itself, while generally stable, can undergo certain modifications. For this compound, the bulky tert-butyl group at the N2 position sterically hinders direct reactions on the ring nitrogens. However, functionalization can be envisioned through electrophilic or nucleophilic substitution reactions under specific conditions, although such modifications on this particular compound are not widely reported. The tert-butyl group itself is generally stable but can be cleaved under strongly acidic conditions, which would lead to the corresponding N-unsubstituted tetrazole.

Reaction Kinetics and Thermodynamic Analysis of Synthetic Pathways

Understanding the kinetics and thermodynamics of the synthetic pathways leading to this compound is crucial for optimizing reaction conditions and maximizing product yield.

Kinetic Studies of Tetrazole Ring Formation

Kinetic studies of the [3+2] cycloaddition reaction for the formation of 2,5-disubstituted tetrazoles have been performed for related systems. These studies often reveal that the reaction rate is influenced by several factors, including the nature of the substituents on the nitrile and the azide, the type of catalyst used, the solvent, and the temperature. For copper-catalyzed reactions, the kinetics can be complex, potentially involving multiple equilibria with the catalyst. In the context of this compound synthesis, kinetic analysis would help in determining the rate-determining step and understanding the role of the catalyst in accelerating the reaction. Density Functional Theory (DFT) calculations have been employed to model the transition states and activation barriers for tetrazole formation, providing insights into the reaction mechanism at a molecular level. nih.gov Such studies have shown that the activation barriers are significantly influenced by the electronic properties of the substituents on the nitrile. nih.gov

Table 1: Factors Influencing the Kinetics of Tetrazole Ring Formation

| Factor | Influence on Reaction Rate |

| Substituents | Electron-withdrawing groups on the nitrile generally increase the reaction rate. |

| Catalyst | The choice and concentration of the catalyst can significantly accelerate the reaction. |

| Solvent | The polarity and coordinating ability of the solvent can affect reaction rates. |

| Temperature | Higher temperatures generally lead to faster reaction rates, but may also promote side reactions. |

The formation of the tetrazole ring from a nitrile and an azide is a thermodynamically favorable process, with the reaction being strongly exothermic. nih.gov This is due to the formation of the stable aromatic tetrazole ring. Thermodynamic data for the formation of the parent tetrazole ring is available, and computational studies, such as DFT calculations, can be used to estimate the thermodynamic parameters for the formation of specific derivatives like this compound. These calculations can provide valuable information on the relative stability of reactants, intermediates, transition states, and products, thereby offering a deeper understanding of the reaction pathway.

Thermodynamic Stabilities of Regioisomers and Reaction Intermediates

The synthesis of this compound can theoretically yield two constitutional isomers: the 2,5-disubstituted product and the 1,5-disubstituted regioisomer, 1-tert-butyl-5-ethenyl-1H-tetrazole. Understanding the thermodynamic stabilities of these isomers and the intermediates leading to their formation is crucial for developing selective synthetic strategies.

In the synthesis of this compound, the reaction likely proceeds through an intermediate formed from the addition of the azide to the ethenyl-nitrile precursor. The stability of this intermediate will be a key factor in determining the reaction pathway and the final product distribution.

Table 1: Calculated Relative Stabilities of Tetrazole Regioisomers

| Compound | Regioisomer | Method of Study | Relative Stability (kcal/mol) | Reference |

| C-Substituted Tetrazoles | 2H-tautomer | Computational (DFT) | More stable | nih.gov |

| C-Substituted Tetrazoles | 1H-tautomer | Computational (DFT) | Less stable | nih.gov |

| 5-Vinyl-1H-tetrazole | 2H-tautomer | Quantum Chemical Calculation | More stable in gas phase | mdpi.com |

Influence of Reaction Conditions on Yield and Selectivity

The yield and regioselectivity in the synthesis of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions employed. The alkylation of a pre-formed 5-vinyltetrazole with a tert-butylating agent is a common approach, where the control of regioselectivity between the N1 and N2 positions of the tetrazole ring is a primary challenge.

Several factors are known to influence the ratio of the resulting 1,5- and 2,5-disubstituted tetrazole isomers. The nature of the substituent at the 5-position plays a significant role; however, in this specific case, it is fixed as an ethenyl group. The choice of the alkylating agent, solvent, temperature, and the presence or absence of a catalyst are all critical parameters that can be optimized to favor the formation of the desired 2,5-isomer.

For instance, the use of specific catalysts, such as copper(I) oxide (Cu₂O), has been shown to promote the N2-arylation of 5-substituted tetrazoles with boronic acids, leading to the preferential formation of 2,5-disubstituted products. rsc.org While this applies to arylation, similar catalytic effects could be explored for alkylation. Furthermore, the reaction of aryldiazonium salts with amidines followed by oxidative ring closure provides a one-pot synthesis of 2,5-disubstituted tetrazoles under mild conditions. acs.org

The solvent can also exert a significant influence on the regioselectivity of the reaction. Polar solvents may favor the formation of one isomer over the other due to differential solvation of the transition states leading to the two products. Temperature is another key variable; in some cases, thermodynamic control at higher temperatures may favor the more stable 2,5-isomer, while kinetic control at lower temperatures might lead to a different product ratio.

An alternative strategy for achieving high regioselectivity is the diazotization of aliphatic amines, which has been reported to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.org This method could potentially be adapted for the synthesis of this compound.

Table 2: Influence of Reaction Parameters on the Synthesis of 2,5-Disubstituted Tetrazoles

| Parameter | Effect on Yield and Selectivity | General Observations and Examples | Reference(s) |

| Catalyst | Can significantly improve yield and regioselectivity towards the 2,5-isomer. | Cu₂O-catalyzed aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids favors 2,5-disubstitution. | rsc.org |

| Solvent | Can influence the ratio of regioisomers. | The choice of solvent can affect the nucleophilicity of the tetrazole anion and the nature of the transition state. | |

| Temperature | Can shift the balance between kinetic and thermodynamic control. | Higher temperatures may favor the thermodynamically more stable 2,5-isomer. | |

| Reaction Time | Can affect the final product distribution, especially in equilibrium-controlled reactions. | Prolonged reaction times may allow for the conversion of the kinetic product to the thermodynamic product. | |

| Starting Materials | The nature of the precursors dictates the possible synthetic routes. | One-pot reactions from aryldiazonium salts and amidines can provide good yields of 2,5-disubstituted tetrazoles. | acs.org |

Spectroscopic and Structural Elucidation of 2 Tert Butyl 5 Ethenyl 2h Tetrazole and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Through the analysis of various NMR experiments, a detailed picture of the connectivity and spatial arrangement of atoms in 2-tert-Butyl-5-ethenyl-2H-tetrazole can be constructed.

¹H NMR Spectral Assignment and Conformation Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the tert-butyl group and the ethenyl (vinyl) group.

The nine protons of the tert-butyl group are chemically equivalent and would therefore appear as a sharp singlet. The chemical shift of this signal is influenced by the electron-withdrawing nature of the tetrazole ring.

The ethenyl group gives rise to a more complex set of signals due to the non-equivalent protons and their spin-spin coupling. This typically results in a system of three signals: one for the proton on the carbon adjacent to the tetrazole ring (α-proton) and two for the terminal vinyl protons (β-protons, cis and trans). The α-proton signal usually appears as a doublet of doublets due to coupling with both the cis and trans β-protons. The β-protons also appear as doublets of doublets. The coupling constants (J-values) between these protons are characteristic and can be used to confirm their relative positions. For instance, the trans-coupling constant is typically larger than the cis-coupling constant.

Conformational analysis based on ¹H NMR data can provide insights into the preferred spatial orientation of the tert-butyl and ethenyl groups relative to the tetrazole ring. The through-space interactions, observable via Nuclear Overhauser Effect (NOE) experiments, can help determine the proximity of certain protons to each other, thus defining the molecule's conformation.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, distinct signals are expected for the carbons of the tert-butyl group, the ethenyl group, and the tetrazole ring.

Tert-butyl group: The quaternary carbon and the three equivalent methyl carbons will each produce a signal.

Ethenyl group: Two signals corresponding to the two carbons of the double bond will be present.

Tetrazole ring: A signal for the carbon atom within the tetrazole ring (C5) is also expected. The chemical shift of this carbon is a key indicator of the electronic environment within the heterocyclic ring. For 2,5-disubstituted tetrazoles, the C5 carbon signal appears at a characteristic chemical shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.6 | ~30 |

| tert-Butyl (C) | - | ~65 |

| Ethenyl (=CH) | ~6.8 (dd) | ~130 |

| Ethenyl (=CH₂) | ~6.0 (dd), ~5.5 (dd) | ~120 |

| Tetrazole (C5) | - | ~165 |

Heteronuclear NMR Techniques (e.g., ¹H-¹⁵N, HMBC) for Connectivity

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link the proton signals of the ethenyl group to their corresponding carbon signals.

The tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the N2 nitrogen of the tetrazole ring.

The ethenyl protons and the C5 carbon of the tetrazole ring.

The ethenyl protons and the other carbon of the ethenyl group.

¹H-¹⁵N HMBC: Given the nitrogen-rich nature of the tetrazole ring, ¹H-¹⁵N HMBC experiments can provide unambiguous evidence for the point of attachment of the substituents. mdpi.com This experiment would show correlations between the tert-butyl protons and the N2 nitrogen, confirming the 2-substituted pattern. It would also show correlations between the α-proton of the ethenyl group and the nitrogens of the tetrazole ring, further solidifying the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. youtube.comyoutube.com These methods are complementary and offer a detailed fingerprint of the functional groups present. youtube.com

Characteristic Vibrational Modes of Tetrazole Ring and Ethenyl Group

Both the tetrazole ring and the ethenyl group have characteristic vibrational frequencies that can be observed in the IR and Raman spectra.

Tetrazole Ring: The tetrazole ring exhibits several characteristic vibrations, including ring stretching, bending, and breathing modes. researchgate.net The positions of these bands can be influenced by the nature and position of the substituents. For 2-substituted tetrazoles, specific absorption bands can often be distinguished from their 1-substituted counterparts. core.ac.uk Key vibrations include:

C=N and N=N stretching vibrations.

Ring stretching vibrations, often appearing in the 1000-1500 cm⁻¹ region.

Ring bending and deformation modes at lower frequencies.

Ethenyl Group: The ethenyl group has several well-defined vibrational modes:

C=C stretching vibration, typically appearing around 1640 cm⁻¹. mdpi.com

=C-H stretching vibrations, usually found above 3000 cm⁻¹.

=C-H out-of-plane bending vibrations (wagging and twisting), which are often strong in the IR spectrum and occur in the 900-1000 cm⁻¹ region.

Correlation of Spectroscopic Data with Molecular Structure

The combined data from IR and Raman spectroscopy allows for a comprehensive understanding of the molecular structure of this compound. The presence of characteristic bands for both the tert-butyl group (e.g., C-H stretching and bending modes) and the ethenyl group confirms their incorporation into the molecule. The specific frequencies and intensities of the tetrazole ring vibrations can provide evidence for the 2,5-disubstitution pattern. core.ac.uk By comparing the experimental spectra with theoretical calculations or with spectra of related, known compounds, a confident structural assignment can be made.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Note: The following data is predictive and based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Ethenyl | =C-H Stretch | 3100-3000 | Medium | Medium |

| tert-Butyl | C-H Stretch | 3000-2850 | Strong | Strong |

| Ethenyl | C=C Stretch | 1650-1630 | Medium-Weak | Strong |

| Tetrazole | Ring Stretching | 1500-1400 | Medium-Strong | Medium |

| Tetrazole | Ring Stretching | 1300-1000 | Strong | Medium |

| Ethenyl | =C-H Bend (out-of-plane) | 1000-900 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound, the calculated molecular weight provides a fundamental reference point for its identification.

The molecular formula for this compound is C₇H₁₂N₄, leading to a calculated monoisotopic mass of 152.1062 g/mol . In mass spectrometric analysis, particularly under electrospray ionization (ESI) conditions, the compound is expected to be readily protonated due to the presence of nitrogen atoms, forming the [M+H]⁺ ion.

A characteristic feature of the mass spectrometric behavior of 2,5-disubstituted tetrazoles is the facile elimination of a molecule of dinitrogen (N₂). mdpi.com This fragmentation is a key indicator of the tetrazole ring system. For this compound, the initial fragmentation of the protonated molecule would likely involve the loss of N₂, resulting in a significant fragment ion.

The fragmentation of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, shows that the most intense signal in the full scan spectrum corresponds to the [M+H-N₂]⁺ ion. mdpi.com A similar pattern was observed for 2-methyl-5-phenyl-2H-tetrazole, where the loss of nitrogen from the molecular ion resulted in the base peak. mdpi.com Based on these precedents, a proposed primary fragmentation pathway for this compound is outlined in the table below.

| Ion | Proposed Structure | m/z (calculated) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₃N₄⁺ | 153.1135 | Protonated molecular ion |

| [M+H-N₂]⁺ | C₇H₁₃N₂⁺ | 125.1073 | Loss of dinitrogen from the tetrazole ring |

Further fragmentation of the resulting ion would depend on the relative stability of the subsequent fragments and the ionization conditions employed.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the structural parameters can be inferred from the analysis of related tetrazole derivatives and molecules containing tert-butyl groups.

The molecular geometry of this compound is dictated by the spatial arrangement of the tetrazole ring, the ethenyl group, and the tert-butyl group. The tetrazole ring is expected to be planar, a common feature of aromatic heterocyclic systems. The bond lengths and angles within the tetrazole ring are anticipated to be consistent with those observed in other 2,5-disubstituted tetrazoles.

The bulky tert-butyl group, attached to the N2 position of the tetrazole ring, will have specific bond lengths and angles associated with its sp³ hybridized carbon atoms. The C-C bond lengths within the tert-butyl group are expected to be in the typical range for single bonds (approximately 1.54 Å), and the bond angles around the central carbon atom should be close to the ideal tetrahedral angle of 109.5°. The ethenyl group, with its sp² hybridized carbons, will exhibit a planar geometry with a C=C double bond length of approximately 1.34 Å.

| Parameter | Expected Value/Range | Influencing Factors |

|---|---|---|

| Tetrazole Ring Bond Lengths (N-N, C-N) | ~1.31 - 1.35 Å | Aromatic character of the ring |

| C(tert-butyl)-N Bond Length | ~1.48 Å | Single bond between sp³ carbon and sp² nitrogen |

| C(ethenyl)-C(tetrazole) Bond Length | ~1.47 Å | Single bond between two sp² carbons |

| C=C (ethenyl) Bond Length | ~1.34 Å | Double bond character |

| Tetrazole Ring Internal Angles | ~108° - 110° | Five-membered ring geometry |

| C-C-C (tert-butyl) Angles | ~109.5° | Tetrahedral geometry |

| Dihedral Angle (Tetrazole - Ethenyl) | Variable | Steric hindrance and electronic effects |

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals interactions. The bulky and non-polar tert-butyl groups will play a significant role in the packing arrangement, likely influencing the formation of specific packing motifs to maximize space-filling efficiency. The shape of the molecule, with its protruding tert-butyl and ethenyl groups, will prevent close packing in a simple layered or herringbone arrangement.

While the primary molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. If co-crystallized with a solvent capable of hydrogen bonding, or if impurities with hydrogen bond donors are present, O-H···N or N-H···N interactions could be observed. In the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, molecules are linked via O-H···O, N-H···O, and N-H···N hydrogen bonds, forming a three-dimensional network. nih.gov This highlights the potential for the tetrazole nitrogen atoms to participate in hydrogen bonding.

Computational and Theoretical Investigations of 2 Tert Butyl 5 Ethenyl 2h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 2-tert-butyl-5-ethenyl-2H-tetrazole.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry and relative stability. These calculations typically involve optimizing the molecule's structure to find the lowest energy conformation.

Theoretical studies on similar tetrazole derivatives have shown that the 2,5-disubstituted tetrazole ring is a planar system. mdpi.com The tert-butyl group, being bulky, will adopt a conformation that minimizes steric hindrance with the tetrazole ring. The ethenyl (vinyl) group at the 5-position is also expected to be nearly coplanar with the tetrazole ring to maximize conjugation.

Table 1: Representative Geometric Parameters of Substituted Tetrazoles

| Parameter | Typical Value (Å or °) |

|---|---|

| C5-N1 Bond Length | ~1.34 Å |

| N1=N2 Bond Length | ~1.30 Å |

| N2-N3 Bond Length | ~1.35 Å |

| N3=N4 Bond Length | ~1.29 Å |

| N4-C5 Bond Length | ~1.35 Å |

| C5-C(ethenyl) Bond Length | ~1.47 Å |

| C(ethenyl)=C(ethenyl) Bond Length | ~1.34 Å |

| N1-C5-N4 Angle | ~108° |

| C5-N1-N2 Angle | ~109° |

| N1-N2-N3 Angle | ~107° |

| N2-N3-N4 Angle | ~107° |

Note: These values are approximations based on data from similar compounds and may vary for this compound.

HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wikipedia.orgjoaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgjoaquinbarroso.comschrodinger.com A smaller gap generally implies higher reactivity. wikipedia.org

For 5-vinyl-1H-tetrazole, a related compound, the HOMO and LUMO energies have been calculated, providing insight into the electronic characteristics of the vinyltetrazole system. mdpi.com The presence of the electron-withdrawing tetrazole ring activates the vinyl group. mdpi.com The HOMO is typically distributed over the ethenyl group and the tetrazole ring, while the LUMO is also delocalized across the π-system.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Calculated HOMO-LUMO Energies and Global Reactivity Descriptors for 5-vinyl-1H-tetrazole (as an analogue)

| Parameter | Value (eV) |

| HOMO Energy | -8.23 |

| LUMO Energy | -0.65 |

| HOMO-LUMO Gap (ΔE) | 7.58 |

| Ionization Potential (I) | 8.23 |

| Electron Affinity (A) | 0.65 |

| Electronegativity (χ) | 4.44 |

| Chemical Potential (μ) | -4.44 |

| Hardness (η) | 3.79 |

| Softness (S) | 0.26 |

Data adapted from a study on 5-vinyl-1H-tetrazole. mdpi.com These values serve as an estimate for the electronic properties of the ethenyl-tetrazole moiety.

The introduction of a tert-butyl group at the N2 position is expected to have a minor electronic effect on the HOMO and LUMO energies compared to the vinyl group's influence, primarily acting as a bulky steric group.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound dictates its electrostatic interactions and is a key factor in its reactivity. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For tetrazole derivatives, the nitrogen atoms of the ring are typically regions of high electron density, making them potential sites for hydrogen bonding and coordination with metal ions. xray.cz The vinyl group, being conjugated with the electron-withdrawing tetrazole ring, will also influence the charge distribution. The π-system of the ethenyl group will exhibit a nuanced potential surface.

While a specific MEP map for this compound is not available, studies on similar tetrazoles show that the nitrogen atoms of the tetrazole ring are the most electronegative centers. xray.cz The tert-butyl group, being an alkyl group, is largely non-polar, while the vinyl group introduces a region of π-electron density that can interact with electrophiles.

Conformational Analysis and Energy Minima Studies

The conformational flexibility of this compound is primarily associated with the tautomerism of the tetrazole ring and the rotation of its substituents.

Tautomerism and Isomerization Pathways of the Tetrazole Ring

For 5-substituted tetrazoles, two primary tautomeric forms exist: the 1H- and 2H-tautomers. researchgate.netnih.govresearchgate.net In the case of N-substituted tetrazoles like the target molecule, the position of the substituent determines the isomeric form. The compound is a 2H-tetrazole, meaning the tert-butyl group is attached to the N2 position of the tetrazole ring.

Theoretical studies on 5-substituted tetrazoles have indicated that in the gas phase, the 2H-tautomer can be more stable than the 1H-tautomer. nih.govnih.gov The relative stability of these tautomers can be influenced by the nature of the substituent at the C5 position and the surrounding environment (e.g., solvent). nih.gov For this compound, being an N-substituted derivative, the focus shifts from tautomerism to the stability of the 2,5-disubstituted isomer compared to the 1,5-disubstituted isomer. The synthesis of 2,5-disubstituted tetrazoles is often favored, suggesting a higher thermodynamic stability for this isomeric form under certain reaction conditions. rsc.org

Rotational Barriers and Preferred Conformations of Substituents (tert-Butyl, Ethenyl)

The rotation of the tert-butyl and ethenyl groups around their single bonds to the tetrazole ring is associated with specific energy barriers.

Ethenyl Group: The ethenyl group at the C5 position is conjugated with the tetrazole ring. This conjugation leads to a degree of double-bond character in the C5-C(ethenyl) bond, resulting in a rotational barrier. The planar conformation, where the vinyl group is coplanar with the tetrazole ring, is expected to be the most stable due to maximized π-orbital overlap. A study on 5-vinyl-1H-tetrazole showed a potential energy surface for the rotation of the vinyl group, confirming the preference for a planar or near-planar arrangement. mdpi.com

While specific, in-depth molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the dynamic behavior of this molecule can be inferred from computational studies on related 2,5-disubstituted tetrazoles and vinyl-substituted heterocyclic compounds. Such investigations are crucial for understanding the molecule's behavior in various environments, which underpins its reactivity, stability, and potential applications.

Molecular dynamics simulations, a powerful computational tool, are employed to model the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior at the atomic level, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, MD simulations can elucidate its conformational landscape, flexibility, and interactions with surrounding molecules, such as solvents.

Conformational Sampling and Flexibility in Solution

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the tert-butyl group to the tetrazole ring and the ethenyl (vinyl) group to the tetrazole ring.

The bulky tert-butyl group significantly influences the molecule's properties. In related sterically hindered compounds, such as 2,5-di-tert-butyl-pyrrolidine-1-oxyls, the presence of tert-butyl groups has a pronounced effect on the conformation and stability of the molecule. mdpi.com For this compound, the rotation of the tert-butyl group is likely to be sterically hindered, leading to a preferred, low-energy conformation. This steric hindrance can also affect the planarity of the tetrazole ring system.

The flexibility of the molecule in solution is a dynamic property. In a solvent, the molecule is not static but constantly undergoes conformational changes. Molecular dynamics simulations can sample these different conformations over time, providing a statistical distribution of the accessible states. The results of such simulations would likely show that while certain conformations are more probable, the molecule retains a degree of flexibility, which is crucial for its interactions with other species.

| Rotatable Bond | Expected Torsional Barrier (Qualitative) | Dominant Conformations |

| Tetrazole-C(ethenyl) | Moderate | Planar or near-planar to maximize conjugation |

| Tetrazole-N(tert-butyl) | High | Staggered conformations to minimize steric strain |

This table represents expected qualitative findings from a conformational analysis. Specific quantitative data would require dedicated computational studies.

Interactions with Solvents or Other Chemical Species

The interactions of this compound with its environment are fundamental to its chemical behavior. Solvent-solute interactions can influence conformational preferences, reaction rates, and solubility. uni-hamburg.de The nature of these interactions depends on the properties of both the solute and the solvent.

This compound has distinct regions of varying polarity. The tetrazole ring, with its four nitrogen atoms, is a polar, electron-rich moiety capable of acting as a hydrogen bond acceptor. nih.gov The ethenyl group is largely nonpolar, while the tert-butyl group is also nonpolar and sterically bulky. This amphiphilic character suggests that its interactions will vary significantly with the type of solvent.

In polar, protic solvents (e.g., water, ethanol):

The primary interaction is expected to be hydrogen bonding between the solvent's hydroxyl groups and the nitrogen atoms of the tetrazole ring. nih.gov

Computational studies on similar heterocyclic systems have shown that such interactions can stabilize the solute and influence its electronic structure. nih.gov

The nonpolar tert-butyl and ethenyl groups would experience hydrophobic interactions, leading to a specific arrangement of solvent molecules around them to minimize disruption of the solvent's hydrogen-bonding network. nih.gov

In polar, aprotic solvents (e.g., DMSO, DMF):

Dipole-dipole interactions between the polar solvent molecules and the polar tetrazole ring would be dominant.

The absence of strong hydrogen bond donation from the solvent means that the interactions with the tetrazole nitrogen atoms would be weaker compared to those in protic solvents. Studies on a related compound, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, have utilized solvents like DMSO and DMF in synthesis, indicating favorable interactions. rsc.org

In nonpolar solvents (e.g., hexane, toluene):

Van der Waals forces (dispersion forces) would be the principal mode of interaction.

The nonpolar tert-butyl and ethenyl groups would interact favorably with the nonpolar solvent molecules.

The polar tetrazole ring would be less well-solvated, potentially influencing aggregation or specific conformational preferences to minimize unfavorable interactions.

Molecular dynamics simulations can provide a detailed picture of these solvent-solute interactions. By analyzing the radial distribution functions between specific atoms of the solute and solvent molecules, one can quantify the extent and nature of the solvation shell. For instance, a simulation in aqueous solution would likely show a high density of water molecules around the tetrazole nitrogens. nih.gov Furthermore, the stability of intermolecular hydrogen bonds can be assessed by monitoring their distances and angles over the course of the simulation.

| Solvent Type | Primary Interaction with Tetrazole Ring | Primary Interaction with Substituents | Expected Solubility |

| Polar Protic (e.g., Water) | Hydrogen Bonding (Acceptor) | Hydrophobic Interactions | Low to Moderate |

| Polar Aprotic (e.g., DMSO) | Dipole-Dipole | Dipole-Induced Dipole | Moderate to High |

| Nonpolar (e.g., Hexane) | Van der Waals | Van der Waals | Moderate to High |

This table outlines the expected interactions and solubility based on the principles of solvent-solute interactions. uni-hamburg.de

Polymerization Studies of 2 Tert Butyl 5 Ethenyl 2h Tetrazole

Copolymerization with Other Monomers

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. The copolymerization behavior of 2-tert-butyl-5-ethenyl-2H-tetrazole has been investigated with common comonomers like styrene (B11656).

The radical copolymerization of 2-tert-butyl-5-vinyltetrazole (M₁) with styrene (M₂) has been studied, and the reactivity ratios (r₁ and r₂) have been determined. nih.gov These ratios are crucial for understanding the composition of the resulting copolymer. The Alfrey-Price Q-e scheme is often used to semi-empirically predict monomer reactivity ratios.

| Monomer (M₁) | Comonomer (M₂) | r₁ | r₂ | Q₁ | e₁ |

|---|---|---|---|---|---|

| 2-tert-Butyl-5-vinyltetrazole | Styrene | 0.45 ± 0.05 | 0.60 ± 0.05 | 0.86 | 0.87 |

The reactivity ratios indicate that both the growing poly(2-tert-butyl-5-vinyltetrazole) radical and the polystyryl radical show a preference for adding the other monomer. The product of the reactivity ratios (r₁ * r₂ = 0.27) is less than 1, which suggests a tendency towards alternating copolymerization. The Alfrey-Price parameters (Q₁ = 0.86 and e₁ = 0.87) for 2-tert-butyl-5-vinyltetrazole indicate that it has a resonance stabilization similar to styrene (Q=1.0) and is an electron-accepting monomer due to the positive 'e' value. nih.gov

The copolymerization of this compound with other heterocyclic monomers presents an opportunity to create polymers with a high density of heteroatoms and potentially unique properties. While specific studies on the copolymerization of this compound with other heterocyclic monomers are not widely available, research on related systems provides some insights. For instance, the copolymerization of other vinyltetrazoles with monomers like N-vinylpyrrolidone or vinyl-1,2,3-triazoles has been explored, suggesting the potential for creating a diverse range of copolymers. nih.gov The reactivity ratios in such systems would be dependent on the electronic and steric nature of the comonomer.

Polymer Structure and Architecture Control

The control over polymer structure and architecture, such as the synthesis of block copolymers, star polymers, or graft copolymers, allows for the design of materials with specific macroscopic properties. For polymers derived from this compound, achieving such control would likely rely on the implementation of controlled/living polymerization techniques.

While specific examples for poly(this compound) are not documented, the principles of using macroinitiators or chain transfer agents in RAFT or ATRP processes would be applicable. For example, a pre-synthesized polymer with a suitable end-group could be used to initiate the polymerization of this compound to form a block copolymer. The bulky tert-butyl group would likely influence the self-assembly and morphology of such block copolymers in solution and in the solid state. Further research is needed to explore and establish methods for controlling the structure and architecture of polymers based on this specific monomer.

Molecular Weight Control and Distribution

The molecular weight of a polymer is a critical factor that dictates its physical and mechanical properties. For polymers derived from vinyl monomers, including substituted vinyl tetrazoles, controlling the molecular weight and ensuring a narrow molecular weight distribution (polydispersity index, PDI) is often achieved through controlled radical polymerization techniques. scirp.org Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are prominent in synthesizing polymers with well-defined molecular weights. scirp.org These living polymerization techniques operate by minimizing termination reactions, allowing for the continuous growth of polymer chains until all monomer is consumed. numberanalytics.com

In a hypothetical RAFT polymerization of this compound, the molecular weight could be predicted and controlled by the ratio of the initial concentrations of the monomer to the chain transfer agent (CTA). The resulting polymer would be expected to have a narrow PDI, indicative of a well-controlled polymerization process.

Table 1: Hypothetical Molecular Weight Control in RAFT Polymerization of this compound

| [Monomer]:[CTA] Ratio | Theoretical Mn ( g/mol ) | Expected PDI |

| 50:1 | 7,661 | < 1.2 |

| 100:1 | 15,322 | < 1.2 |

| 200:1 | 30,644 | < 1.2 |

Note: The theoretical molecular weight (Mn) is calculated based on the molar mass of this compound (152.22 g/mol ) and does not account for the mass of the CTA end-group.

Polymer Tacticity and Stereochemistry

The stereochemical arrangement of the pendant groups along the polymer backbone, known as tacticity, significantly influences the polymer's properties, such as crystallinity and solubility. For vinyl polymers, the primary forms of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents).

The polymerization of vinyl tetrazoles can result in polymers with varying tacticities depending on the polymerization conditions, such as the solvent and temperature. The bulky tert-butyl group in this compound would likely exert significant steric hindrance during polymerization, which could favor the formation of a particular stereoisomer. For instance, in some radical polymerizations, bulky substituents can lead to an increase in syndiotactic placements.

Formation of Branched or Cross-linked Polymeric Materials

The synthesis of branched or cross-linked polymers from this compound can be achieved through several strategies. One approach involves the copolymerization of the monomer with a divinyl comonomer, which acts as a cross-linking agent. Another method is to introduce functional groups into the polymer that can undergo post-polymerization cross-linking reactions.

For instance, the tetrazole ring itself, while generally stable, could potentially be involved in cross-linking reactions under specific conditions, such as high temperatures, leading to the formation of a network structure. Additionally, the synthesis of branched polymers can be accomplished by using specialized initiators or chain transfer agents that promote the formation of branching points during polymerization.

Advanced Polymerization Techniques for Heterocyclic Polymers

The synthesis of polymers containing heterocyclic moieties like tetrazoles has benefited from the development of advanced polymerization techniques that offer greater control over polymer architecture and functionality. numberanalytics.com

Multicomponent Polymerization (MCP) Strategies

Multicomponent polymerizations (MCPs) are powerful one-pot reactions where three or more starting materials react to form a single polymer product. rsc.orgrsc.org This approach is highly efficient and atom-economical. rsc.orgrsc.org For the synthesis of tetrazole-containing polymers, the Ugi-azide four-component polymerization (UA-4MCP) is a notable example. acs.org This reaction combines an isocyanide, an aldehyde, a primary amine, and an azide (B81097) to form a polymer with a 1,5-disubstituted-1H-tetrazole unit in the main chain. acs.org While this method does not directly polymerize a vinyl tetrazole, it demonstrates a powerful strategy for creating polymers with tetrazole functionalities integrated directly into the polymer backbone. acs.org

The Passerini three-component reaction is another versatile multicomponent reaction that has been employed to synthesize tetrazole-containing monomers which can then be polymerized. nih.govbeilstein-journals.org This highlights the adaptability of MCPs in creating novel polymer structures. nih.govbeilstein-journals.org

Table 2: Components of a Ugi-Azide Four-Component Polymerization

| Component | Role | Example |

| Isocyanide | Provides one carbon and one nitrogen atom to the tetrazole ring | Diisocyanide monomer |

| Aldehyde | Provides the carbon atom for the new stereocenter | Dialdehyde monomer |

| Primary Amine | Provides a nitrogen atom and a side chain | Diamine monomer |

| Azide | Provides three nitrogen atoms for the tetrazole ring | Sodium Azide |

Polymer-Analogous Conversions involving Tetrazole Ring Formation

Polymer-analogous conversions are a class of reactions where a pre-existing polymer is chemically modified to introduce new functional groups. A well-established example is the conversion of polyacrylonitrile (B21495) into poly(5-vinyl tetrazole). researchgate.net In this reaction, the nitrile groups along the polyacrylonitrile backbone react with an azide source, typically sodium azide in the presence of an acid catalyst like ammonium (B1175870) chloride, to form tetrazole rings. researchgate.net This method allows for the synthesis of poly(5-vinyl tetrazole) with a high degree of conversion. researchgate.net

This strategy could theoretically be applied to copolymers containing acrylonitrile (B1666552) units to introduce tetrazole functionality alongside other monomer units, thereby tailoring the final properties of the polymer. The resulting polymer's properties would be a composite of the starting polymer and the newly introduced tetrazole groups.

Coordination Chemistry and Ligand Design with 2 Tert Butyl 5 Ethenyl 2h Tetrazole

Role of the Tetrazole Ring as a Ligand in Metal Complexes

The tetrazole ring is a robust and versatile coordinating agent in the assembly of metal complexes. Its utility stems from the presence of four nitrogen atoms, which can act as donor sites for metal ions. The coordination can occur in several ways, leading to a rich variety of structural motifs.

The nitrogen atoms of the tetrazole ring are the primary sites for coordination with metal ions. In 2-substituted tetrazoles, the most basic nitrogen atom is typically the N4 atom, making it a common coordination site. arkat-usa.org However, coordination through the N1 and N3 atoms is also possible, and bridging coordination involving multiple nitrogen atoms (e.g., N1,N2 or N3,N4) can lead to the formation of polynuclear complexes and coordination polymers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the tetrazole ring. arkat-usa.orgacs.org

For 2,5-disubstituted tetrazoles, chelation involving a substituent group is also a possibility. For instance, in 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, the ligand coordinates to copper(II) in a chelating fashion through the N4 atom of the tetrazole ring and the nitrogen atom of the pyridyl group. rsc.orgnih.gov This highlights the potential for the ethenyl group in 2-tert-Butyl-5-ethenyl-2H-tetrazole to participate in or influence the coordination environment.

The binding affinity of the tetrazole ligand is influenced by the electronic nature of its substituents. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups can have the opposite effect.

The substituents at the N2 and C5 positions of the tetrazole ring are expected to exert a significant influence on the coordination chemistry of this compound.

The tert-butyl group at the N2 position is a bulky substituent that will introduce considerable steric hindrance. This steric bulk is likely to influence the coordination geometry around the metal center, potentially favoring the formation of mononuclear complexes or preventing the assembly of densely packed polymeric structures. nih.gov It may also direct the coordination to less sterically hindered nitrogen atoms of the tetrazole ring.

The ethenyl (vinyl) group at the C5 position introduces an additional functional site. This unsaturated group could potentially participate in secondary coordination to the metal center or to an adjacent metal center, although this is less common for simple vinyl groups. More significantly, the ethenyl group offers the potential for post-coordination modification, such as polymerization, to create novel hybrid materials where the metal-tetrazole complexes are incorporated into a polymer backbone.

Synthesis and Structural Characterization of Metal-Tetrazole Complexes

The synthesis of metal-tetrazole complexes is typically achieved through the reaction of a suitable metal salt with the pre-formed tetrazole ligand in an appropriate solvent. arkat-usa.org Hydrothermal and solvothermal methods are often employed to promote the crystallization of coordination polymers. psu.edursc.org

Based on the behavior of other 2,5-disubstituted tetrazoles, this compound is expected to form both mononuclear and multinuclear complexes. The steric bulk of the tert-butyl group may favor the formation of discrete mononuclear complexes , where a central metal ion is coordinated by one or more tetrazole ligands. nih.govnih.gov

Multinuclear complexes can arise if the tetrazole ring acts as a bridging ligand between two or more metal centers. nih.gov Despite the steric hindrance from the tert-butyl group, bridging via the N1 and N4 atoms of the tetrazole ring could still be possible, leading to the formation of dimers, trimers, or larger discrete clusters. For example, heterobimetallic trinuclear complexes have been synthesized using 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole. rsc.orgnih.gov

The ability of the tetrazole ring to act as a multidentate bridging ligand is a key feature in the construction of supramolecular architectures and coordination polymers . acs.orgiucr.org These extended structures are formed when the tetrazole ligands link metal centers into one-, two-, or three-dimensional networks.

While the steric hindrance of the tert-butyl group might disfavor the formation of highly connected 3D coordination polymers, the formation of 1D chains or 2D layered structures is plausible. In such structures, the this compound ligands would bridge metal ions, with the bulky tert-butyl and ethenyl groups projecting into the space between the chains or layers. The ethenyl groups on the periphery of these structures would present opportunities for further reactivity, such as solid-state polymerization.

| Potential Structural Motif | Description | Anticipated Influence of Substituents |

| Mononuclear Complex | A single metal center coordinated by one or more this compound ligands. | The bulky tert-butyl group may favor this type of structure by sterically hindering the approach of other metal centers. |

| Multinuclear Complex | Discrete clusters containing two or more metal centers bridged by the tetrazole ligands. | Bridging via N1 and N4 atoms could lead to dinuclear or polynuclear species. |

| 1D Coordination Polymer | An extended chain-like structure formed by repeating metal-ligand units. | The ligand could bridge metal centers to form linear or zigzag chains. |

| 2D Coordination Polymer | A layered structure where metal centers are linked by the tetrazole ligands in a plane. | Inter-chain or inter-layer interactions would be influenced by the van der Waals forces of the tert-butyl and ethenyl groups. |

Catalytic Applications of Metal-Tetrazole Complexes

While there is a growing interest in the catalytic applications of metal-organic frameworks and coordination complexes, there are currently no specific reports on the catalytic activity of metal complexes involving this compound. However, the broader class of metal-tetrazole complexes has shown promise in certain catalytic reactions. For instance, some cobalt and nickel complexes with bifunctional tetrazole-carboxylate ligands have been investigated for the oxidation of phenols. scielo.brscielo.br

Exploration in Organic Transformations (e.g., Olefin Epoxidation)

Molybdenum(VI) complexes featuring the ligand 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole (tBu-ptz) have demonstrated remarkable activity as catalysts for the epoxidation of olefins. fao.org These catalysts, when employed with environmentally conscious oxidants like tert-butyl hydroperoxide (TBHP), exhibit high efficiency. For instance, the neutral mononuclear complex [MoO2Cl2(tBu-ptz)] has been reported to achieve 100% conversion of cis-cyclooctene with 100% selectivity to its corresponding epoxide in as little as 10 minutes. fao.org This high catalytic turnover highlights the potential of tetrazole-based ligands in facilitating rapid and clean oxidation reactions.

Further studies on molybdenum(VI) complexes with related pyridyl-tetrazole ligands have shown their effectiveness in the epoxidation of various bio-based olefins, including fatty acid methyl esters and terpenes. mdpi.com This underscores the versatility of such catalytic systems and their potential applicability in the valorization of renewable feedstocks. The catalytic performance of these systems is often influenced by the reaction conditions, including the choice of solvent and the nature of the oxidant. fao.orgmdpi.com

The following table summarizes the catalytic activity of a representative molybdenum(VI) complex with a 2-tert-butyl-5-substituted tetrazole ligand in the epoxidation of cis-cyclooctene.

Table 1: Catalytic Epoxidation of cis-Cyclooctene with a Molybdenum(VI)-Tetrazole Complex

| Catalyst | Substrate | Oxidant | Time (min) | Conversion (%) | Selectivity (%) | Reference |

|---|

Data based on the performance of 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole as a ligand.

Role of the Tetrazole Ligand in Enhancing Catalytic Activity and Selectivity

The unique structural and electronic features of the tetrazole ring are instrumental in enhancing the catalytic activity and selectivity of the corresponding metal complexes. 5-substituted tetrazoles are recognized as excellent building blocks in the synthesis of versatile complexes, capable of strongly influencing their properties and performance. scielo.br

The tetrazole moiety can coordinate to a metal center through one or more of its nitrogen atoms, offering a range of coordination modes that can be tailored to specific catalytic applications. rsc.org This versatility in coordination allows for the fine-tuning of the electronic and steric environment around the metal center, which is a critical factor in catalysis. The coordination of the tetrazole ligand can significantly impact the structure of the resulting complexes, and there is a direct relationship between the coordination environment of the metal center and its catalytic activity. scielo.br

In the context of olefin epoxidation catalyzed by molybdenum(VI) complexes, the tetrazole ligand plays a crucial role in the catalytic cycle. DFT (Density Functional Theory) calculations on related systems suggest that the catalytic cycle begins with the coordination of the peroxide oxidant to the molybdenum center. nih.gov The electronic properties of the tetrazole ligand can influence the electrophilicity of the metal-oxo species, thereby affecting its reactivity towards the olefin.

The presence of the bulky tert-butyl group at the N2 position of the tetrazole ring can also impart significant steric influence. This steric hindrance can play a role in directing the approach of the substrate to the catalytic center, potentially leading to enhanced selectivity. For instance, in the epoxidation of prochiral olefins, a well-designed chiral tetrazole ligand could induce enantioselectivity.

Advanced Applications in Materials Science Chemical Structure Property Relationships

Development of Nitrogen-Rich Macromolecular Compounds

The synthesis of macromolecular compounds with a high nitrogen content is a key objective in various fields of materials science, particularly for energetic materials. Tetrazole-containing polymers are of special interest due to their high heats of formation, significant nitrogen content, and the generation of gaseous nitrogen upon decomposition. researchgate.net The monomer 2-tert-Butyl-5-ethenyl-2H-tetrazole is a prime candidate for creating such polymers through radical polymerization of its vinyl group.

Three novel monomers, including 2-tert-butyl-5-vinyltetrazole, were synthesized and their copolymerization with common monomers like styrene (B11656) and methyl methacrylate (B99206) has been examined. researchgate.net These studies provide insight into the reactivity and potential for incorporating the tert-butyl tetrazole moiety into various polymer backbones. researchgate.net

Poly(this compound) as a Component in Energetic Materials

While specific energetic data for homopolymers of this compound are not widely published, the properties can be inferred from closely related polymers. For instance, Poly(2-methyl-5-vinyl tetrazole) (PMVT) has been identified as an insensitive polymer binder for propellants. researchgate.net The tert-butyl group in Poly(this compound) would likely influence properties such as density, thermal stability, and solubility compared to the methyl analogue. Tetrazole-based compounds are a significant area of research for developing high-performance energetic materials that are stable and possess high energy density. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of Azole-Based Energetic Precursors

| Compound Family | Key Features | Potential Application |

|---|---|---|

| Pyrazoles | Multiple sites for introducing explosophoric groups, good thermal stability. researchgate.net | Heat-resistant explosives. researchgate.net |

| Triazoles | High nitrogen content, stable ring structure. | Insensitive high explosives. |

| Tetrazoles | Highest nitrogen content among azoles, high positive heats of formation. researchgate.net | Energetic binders, gas generants, high-performance explosives. researchgate.netresearchgate.net |

Polymer Blends and Interpolymers Incorporating Tetrazole Moieties

To fine-tune the physical and energetic properties of materials, this compound can be copolymerized with other vinyl monomers or its homopolymer can be blended with other polymers. Research has demonstrated the copolymerization of 2-alkyl-5-vinyltetrazoles, including the tert-butyl variant, with styrene and methyl methacrylate. researchgate.net The reactivity ratios and Alfrey-Price Q, e values determined in these studies indicate that the size of the alkyl substituent on the tetrazole ring does not significantly alter the reactivity of the vinyl group in radical copolymerization. researchgate.net

Furthermore, polymer blends offer another route to novel materials. For example, blends of Poly(2-methyl-5-vinyl tetrazole) (PMVT) and poly(3-nitratomethyl-3-methyl oxetane) (PolyNIMMO), an energetic polymer, have been successfully prepared. researchgate.net These blends form flexible, elastic films and exhibit a single glass transition temperature (Tg), which indicates complete miscibility of the two polymer components. researchgate.net This suggests that Poly(this compound) could similarly be blended with other energetic polymers and plasticizers to create advanced, fully integrated energetic systems with optimized mechanical properties.

Photo-Triggered "Click Chemistry" and Advanced Functional Materials

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. researchgate.net Photo-triggered click chemistry adds another layer of control, using light to initiate the reaction with high spatial and temporal precision. nih.govnih.gov The this compound molecule contains both the photosensitive tetrazole ring and a reactive ethenyl (alkene) group, making it an ideal candidate for such applications. researchgate.net

Mechanistic Aspects of Photoreactions involving Ethenyltetrazoles

The fundamental mechanism of the photoreaction involving diaryl tetrazoles is well-established and provides a model for ethenyltetrazoles. nih.gov Upon irradiation with UV light, the tetrazole ring undergoes a cycloreversion reaction. nih.gov This process involves the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive, transient intermediate known as a nitrile imine. researchgate.netnih.gov

This nitrile imine is a powerful 1,3-dipole that readily reacts with a dipolarophile. In the context of materials science using this compound, the ethenyl group of a neighboring monomer can act as the dipolarophile. The nitrile imine undergoes a [3+2] cycloaddition reaction with the alkene, resulting in the formation of a stable pyrazoline ring, effectively creating a cross-link between polymer chains. researchgate.netnih.gov A significant feature of this reaction is that the resulting pyrazoline adduct is often fluorescent, which allows for the visualization and tracking of the reaction in situ. researchgate.netresearchgate.netrsc.org

Table 2: Key Features of Tetrazole-Ene Photoclick Reaction

| Feature | Description | Reference |

|---|---|---|

| Trigger | UV light irradiation initiates the reaction. | researchgate.net |

| Reactive Intermediate | A highly reactive nitrile imine is generated upon photoirradiation. | nih.gov |

| Reaction | The nitrile imine undergoes a rapid 1,3-dipolar cycloaddition with an alkene (the "ene"). | nih.gov |

| Product | A stable, often fluorescent, pyrazoline adduct is formed. | researchgate.netresearchgate.net |

| Advantages | Offers exceptional spatiotemporal control; catalyst-free, reducing toxicity. | nih.govnih.gov |

Design of Photoactivatable Systems for Material Fabrication

The ability to precisely control chemical reactions with light is a cornerstone of modern materials fabrication. The photo-triggered click reaction of ethenyltetrazoles enables the creation of advanced functional materials with controlled architectures. nih.govrug.nl By selectively exposing a material containing Poly(this compound) to a patterned light source, cross-linking can be confined to specific areas.

This spatiotemporal control is highly desirable for a range of applications:

Micropatterning: Creating chemically or physically patterned surfaces for applications in microfluidics, sensor arrays, or cell culture substrates.

3D Printing/Photolithography: The light-induced cross-linking can be used to solidify a liquid resin layer-by-layer, enabling the fabrication of complex three-dimensional structures with high resolution.

Smart Hydrogels: Developing hydrogels that can be stiffened or modified on-demand with light, allowing for the creation of dynamic materials that can respond to external stimuli.

The integration of photochemistry with click chemistry provides an innovative class of reactions that function with initially inactive partners that are precisely activated by light, enabling the synthesis and modification of a wide range of materials under mild, metal-free conditions. rug.nl

Exploration in Ionic Polymer Development

The development of ionic polymers, or polyelectrolytes, is a rapidly growing field with applications in batteries, fuel cells, actuators, and water purification. While there is limited specific research on using this compound for ionic polymer development, its chemical structure presents intriguing possibilities for future exploration.

The tetrazole ring itself possesses unique acidic and basic properties. It is known to be a bioisostere for the carboxylic acid group, suggesting that under certain conditions, the N-H proton of the parent tetrazole ring (in isomers other than the 2,5-disubstituted one) can be removed to form an anion. For a polymer like Poly(this compound), chemical modification post-polymerization could potentially introduce ionic functionality. For instance, theoretical pathways could involve reactions that cleave the tert-butyl group and subsequently deprotonate the ring, or complexation of the nitrogen atoms with metal cations.

Such modifications could transform the polymer into a single-ion conducting polymer electrolyte, where the anionic charge is fixed to the polymer backbone, leading to high lithium-ion transference numbers desirable for next-generation lithium-ion batteries. This remains a speculative but promising avenue for future research, leveraging the inherent chemical versatility of the tetrazole moiety.

Styrene-Vinyl Tetrazole Copolymers as Solid Electrolytes

Styrene-vinyl tetrazole (StVTz) copolymers represent a significant area of research in materials science, particularly for their application as solid polymer electrolytes in fuel cells and batteries. These materials are synthesized by modifying a precursor, typically a styrene-co-acrylonitrile copolymer, through a 1,3-dipolar cycloaddition reaction to introduce the tetrazole ring. researchgate.net The appeal of these copolymers lies in the unique properties of the tetrazole group, which can facilitate proton transport, a critical function for an electrolyte membrane. researchgate.net

Researchers have synthesized these copolymers with varying molar ratios of styrene to the vinyl tetrazole monomer to investigate the relationship between the material's structure and its electrochemical properties. researchgate.net The resulting copolymers are subjected to extensive characterization using methods such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm their chemical structure, while techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate their thermal stability and glass transition temperatures. researchgate.netresearchgate.net

Detailed research findings have demonstrated a clear correlation between the composition of the copolymer and its performance as a solid electrolyte. Key properties such as ion exchange capacity (IEC), water uptake (WU), and ionic conductivity are heavily influenced by the concentration of the vinyl tetrazole units within the polymer backbone. researchgate.netresearchgate.net

A study investigating StVTz copolymers found that membranes are thermally stable up to 160 °C. researchgate.net In this research, a copolymer with a styrene-to-vinyl tetrazole monomer unit ratio of 80:20 (StVTz-82) exhibited an ionic conductivity of 2.09 mS/cm under hydrated, room temperature conditions. researchgate.net Further modification of this copolymer by introducing sultone (StVTz-82:sultone) led to a significant increase in ionic conductivity, reaching 9.78 mS/cm. researchgate.net This enhancement is attributed to the presence of the sulfonic acid group from the sultone, which has a lower pKa value (around 1.9) compared to the tetrazole ring (around 4.5), facilitating better proton dissociation and transport. researchgate.net The introduction of alkyl side chains to the tetrazole heterocycle was also found to decrease the elastic modulus of the material. researchgate.net The conductivity values achieved by these modified styrene-vinyl tetrazole copolymers are comparable to those of commercially available membranes, highlighting their potential as alternative solid electrolytes. researchgate.net

The following interactive data table summarizes the research findings for selected styrene-vinyl tetrazole copolymers.

| Copolymer Composition | Ionic Conductivity (mS/cm) | Thermal Stability | Key Structural Feature |

|---|---|---|---|

| StVTz-82 | 2.09 | Stable up to 160 °C | 80:20 Styrene to Vinyl Tetrazole ratio |

| StVTz-82:sultone | 9.78 | Stable up to 160 °C | Contains sulfonic acid groups |

Future Research Directions and Emerging Trends

Computational-Guided Design of Novel Tetrazole Derivatives

The advent of powerful computational chemistry techniques has revolutionized materials and drug discovery. Methods like Density Functional Theory (DFT) and molecular docking are increasingly employed to predict the properties and behavior of molecules before their synthesis, saving significant time and resources.

Future research will heavily rely on these in silico tools to guide the design of novel derivatives of 2-tert-Butyl-5-ethenyl-2H-tetrazole. DFT calculations can be used to predict the energetic properties, thermal stability, and electronic characteristics of new compounds. scilit.commdpi.com For instance, by modeling modifications to the ethenyl group or substitutions on the tert-butyl group, researchers can screen for candidates with enhanced performance as high-energy-density materials. mdpi.com One study computationally designed a series of tetrazole-based compounds and found that specific substituents could yield higher density, detonation velocity, and pressure than traditional energetic materials like RDX. mdpi.com

Similarly, molecular docking simulations can predict the binding affinity of tetrazole derivatives with biological targets, such as proteins or enzymes. semanticscholar.orgchemrxiv.org This approach is crucial for developing new therapeutic agents. While the primary focus for ethenyltetrazoles is in materials science, computational screening could uncover unexpected biomedical applications.

| Computational Method | Application in Tetrazole Research | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Design of High-Energy Materials | Heat of formation, Density, Detonation velocity/pressure, Thermal stability | scilit.commdpi.com |

| Molecular Docking | Antimicrobial/Anticancer Drug Discovery | Binding energy and mode with target proteins | semanticscholar.orgchemrxiv.org |

| Molecular Simulations | Gas Storage Materials (MOFs) | Adsorption isotherms, Gas deliverable capacity | N/A |

Sustainable Synthesis Routes and Green Chemistry in Tetrazole Production

The chemical industry's shift towards sustainability has spurred the development of greener synthetic methodologies. Traditional synthesis of tetrazoles often involves multi-step processes with hazardous reagents and solvents. Future research will focus on developing more environmentally benign and efficient routes to produce this compound and related compounds.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, improving atom economy and reducing waste. researchgate.net MCRs represent a promising avenue for the streamlined synthesis of functionalized tetrazoles.